Product packaging for 2-Methyl-4H-3,1-benzoxazin-4-one(Cat. No.:CAS No. 525-76-8)

2-Methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B1293915
CAS No.: 525-76-8
M. Wt: 161.16 g/mol
InChI Key: WMQSKECCMQRJRX-UHFFFAOYSA-N
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Description

Significance of Benzoxazinone (B8607429) Scaffold in Medicinal Chemistry and Organic Synthesis

The benzoxazinone framework is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govbenthamscience.com This versatility has led to the discovery of a wide range of benzoxazinone derivatives with diverse pharmacological properties, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic activities. nih.govmdpi.comnih.gov The core structure of benzoxazinones contains two reactive sites, making them amenable to chemical modifications for the synthesis of new therapeutic agents. mdpi.comnih.gov

In organic synthesis, benzoxazinones are valuable building blocks for the creation of more complex molecules. nih.gov They serve as precursors for the synthesis of other important heterocyclic compounds like quinazolinones, 4-hydroxy-quinolinones, and various amides. nih.govresearchgate.net The reactivity of the benzoxazinone ring allows for various chemical transformations, making it a versatile tool for synthetic chemists. researchgate.netrsc.orgraco.cat

Historical Context of 2-Methyl-4H-3,1-benzoxazin-4-one Research

The synthesis of this compound and its derivatives has been a topic of interest for many years. Early methods often involved the reaction of anthranilic acid with acetic anhydride (B1165640) or acetyl chloride. researchgate.netuomosul.edu.iqnih.gov Over time, more advanced and efficient synthetic routes have been developed, including methods utilizing microwave irradiation and various catalytic systems to improve yields and reaction conditions. researchgate.netnih.gov Research has also focused on the reactivity of this compound, exploring its reactions with various nucleophiles to generate a library of new compounds with potential applications. researchgate.netrsc.orgraco.cat

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is following several key trajectories. A significant area of focus is the continued exploration of its biological activities. Scientists are actively designing and synthesizing novel benzoxazinone derivatives and evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govmongoliajol.info Another important research direction involves the development of more efficient and environmentally friendly synthetic methods. organic-chemistry.org This includes the use of green chemistry principles and novel catalysts to produce these compounds. researchgate.net Furthermore, the application of this compound as a versatile intermediate in the synthesis of other complex heterocyclic systems remains an active area of investigation. researchgate.netresearchgate.net For instance, it is a key starting material for producing quinazolinone derivatives, which also exhibit a broad range of biological activities. researchgate.neteg.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 525-76-8 chemicalbook.com
Molecular Formula C₉H₇NO₂ chemicalbook.com
Molecular Weight 161.16 g/mol chemicalbook.com
Melting Point 79-82 °C chemicalbook.comsigmaaldrich.com
Boiling Point 144-145 °C at 12 Torr echemi.com
Appearance White crystals nih.gov

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of anthranilic acid with an excess of acetic anhydride. researchgate.netchemicalbook.com The mixture is typically refluxed, and after removal of the excess solvent, the product can be extracted and purified. chemicalbook.com

A general reaction scheme is as follows:

Anthranilic acid + Acetic anhydride → this compound + Acetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1293915 2-Methyl-4H-3,1-benzoxazin-4-one CAS No. 525-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,1-benzoxazin-4-one
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InChI

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMQSKECCMQRJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0049313
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Molecular Weight

161.16 g/mol
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CAS No.

525-76-8
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Record name 4H-3,1-Benzoxazin-4-one, 2-methyl-
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Synthetic Methodologies for 2 Methyl 4h 3,1 Benzoxazin 4 One

Conventional Synthesis Routes

Thermal Cyclization of Anthranilic Acid with Acetic Anhydride (B1165640)

A widely employed and straightforward method for synthesizing 2-methyl-4H-3,1-benzoxazin-4-one is the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netuomosul.edu.iq This reaction involves heating anthranilic acid with an excess of acetic anhydride. The process typically involves refluxing the mixture, leading to the formation of the benzoxazinone (B8607429) ring. uomosul.edu.iqchemicalbook.com

The reaction proceeds through the initial acetylation of the amino group of anthranilic acid to form N-acetylanthranilic acid. Subsequent intramolecular cyclization, driven by the removal of a water molecule by acetic anhydride, yields the final product. chemicalforums.comudel.edu The excess acetic anhydride not only acts as a reagent but also as a solvent and a dehydrating agent. chemicalbook.comnoaa.gov

Different reaction conditions have been reported, with variations in temperature and reaction time influencing the yield. For instance, refluxing at 130°C for 3 hours has been shown to afford the product in nearly quantitative yield, initially as an oily substance. chemicalbook.com Another protocol involves refluxing at a lower temperature range of 35-40°C for 50-55 minutes, followed by removal of excess solvent and extraction with petroleum ether to obtain the crystalline product with a yield of 79%. chemicalbook.com A study also reported achieving a 95% yield by heating at 85°C in ethanol (B145695) for 6 hours. researchgate.net

Table 1: Reaction Conditions and Yields for Thermal Cyclization

ReactantsConditionsYield (%)Reference
Anthranilic acid, Acetic anhydrideReflux at 130°C, 3 hours100 (oily) chemicalbook.com
Anthranilic acid, Acetic anhydrideReflux at 35-40°C, 50-55 min79 chemicalbook.com
Anthranilic acid, Acetic anhydride85°C in ethanol, 6 hours95 researchgate.net

Cyclodehydration of N-Acylanthranilic Acids using Acetic Anhydride

An alternative and closely related method is the cyclodehydration of pre-formed N-acylanthranilic acids, such as N-acetylanthranilic acid, using acetic anhydride. uomosul.edu.iqnih.gov This approach isolates the intermediate of the previous method and then subjects it to cyclization. Refluxing N-acylanthranilic acids with acetic anhydride effectively removes a molecule of water to form the benzoxazinone ring. uomosul.edu.iq This method is versatile and can be used to synthesize various 2-substituted benzoxazinones. uomosul.edu.iq The exposure of this compound to air can lead to the formation of N-acetylanthranilic acid, highlighting the reversible nature of the cyclization under certain conditions. tandfonline.com

Reaction of Anthranilic Acid with Acid Chlorides

The reaction of anthranilic acid with acid chlorides, such as acetyl chloride, provides another route to this compound. uomosul.edu.iq This reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride gas formed during the reaction. nih.govrsc.orgmdpi.com The mechanism involves the acylation of the amino group of anthranilic acid by the acid chloride to form an N-acylanthranilic acid intermediate. nih.gov Subsequent intramolecular cyclization, often facilitated by a cyclizing agent or heating, yields the benzoxazinone. nih.govmdpi.com It has been noted that using two equivalents of the acid chloride can lead to the formation of a mixed anhydride, which then cyclizes to the benzoxazinone. uomosul.edu.iqrsc.org

Treatment of Methyl N-Aroylanthranilates or Methyl 2-Ureidobenzoates with Concentrated Sulfuric Acid

A less common but effective method involves the treatment of methyl N-aroylanthranilates or methyl 2-ureidobenzoates with concentrated sulfuric acid. organic-chemistry.org The strong dehydrating and catalytic properties of sulfuric acid promote the intramolecular cyclization to form the benzoxazinone ring. This method highlights the versatility of starting materials that can be employed for the synthesis of this heterocyclic system.

Rearrangement of o-Nitrophenylacetic Acid in Boiling Acetic Anhydride

An interesting and mechanistically distinct route to this compound is the rearrangement of o-nitrophenylacetic acid when boiled in acetic anhydride. acs.orgacs.org This reaction involves a remarkable transformation where an oxygen atom is transferred from the nitro group to the adjacent methylene (B1212753) carbon. acs.org The reaction is believed to proceed through cyclic intermediates. acs.org The product, initially termed "acetylanthranil," is formed with the empirical formula C9H7O2N and readily hydrolyzes to N-acetylanthranilic acid. acs.org It is important to note that the isomeric p-nitrophenylacetic acid does not undergo this rearrangement under the same conditions. acs.orgdrugbank.com

Condensation of o-Azidobenzoic Acid with Aldehydes

The condensation of o-azidobenzoic acid with aldehydes can also be utilized for the synthesis of benzoxazinone derivatives. organic-chemistry.org While this method is more general for 2-substituted benzoxazinones, the use of acetaldehyde (B116499) would theoretically lead to the formation of this compound. This reaction proceeds via a palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines to yield 2-aminobenzoxazinone derivatives, suggesting a related pathway could be adapted for 2-alkyl derivatives. organic-chemistry.org

Photoisomerization of 2-Arylisatogen

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones through the photoisomerization of 2-arylisatogens represents a notable photochemical approach. This reaction involves the rearrangement of the isatogen (B1215777) skeleton upon exposure to light, leading to the formation of the benzoxazinone ring system. While the photoisomerization of 2-phenylisatogen (B154749) to 2-phenyl-4H-3,1-benzoxazin-4-one has been documented, the specifics of the reaction conditions, such as the wavelength of light, solvent, and reaction time, are crucial for successful transformation and optimal yields. This method underscores the potential of photochemical reactions in heterocyclic synthesis, offering a unique pathway that diverges from traditional thermal methods.

Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, solvent-free conditions, and environmentally benign catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of this compound and its derivatives has been successfully achieved using this technology.

One prominent method involves the reaction of anthranilic acids with orthoesters under microwave irradiation. For instance, the reaction of anthranilic acid with triethyl orthoacetate under microwave conditions provides a direct route to this compound. This method has been explored for a range of substituted anthranilic acids and orthoesters, demonstrating its versatility. In some cases, the reaction can lead to the formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netbeilstein-journals.orgoxazin-4-ones, particularly when the final elimination step is challenging.

Another microwave-assisted approach involves the cyclodehydration of 2-acylaminobenzoic acids in the presence of acetic anhydride. This method has been shown to be rapid and efficient for the synthesis of various 2-substituted 4H-3,1-benzoxazin-4-ones.

Interactive Table: Microwave-Assisted Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

Starting Material 1Starting Material 2ProductReaction ConditionsYield (%)
Anthranilic AcidTriethyl orthoacetateThis compoundMicrowaveVariable
2-Acylaminobenzoic AcidAcetic AnhydrideThis compoundMicrowave, Solvent-freeHigh

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis of this compound has been achieved, often in conjunction with microwave irradiation, to provide a cleaner and more efficient process.

A notable example is the microwave-assisted reaction of 2-acylaminobenzoic acids with acetic anhydride under solvent-free conditions. This method not only reduces waste but also significantly shortens reaction times. The use of a recyclable and eco-friendly catalyst in the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives further enhances the green credentials of this approach.

Interactive Table: Solvent-Free Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

Starting Material 1Starting Material 2Catalyst/ConditionsProductYield (%)
2-Acylaminobenzoic AcidAcetic AnhydrideMicrowave, Solvent-freeThis compoundHigh
N-Acyl anthranilic acid-Recyclable eco-friendly catalyst, Solvent-free2-Aryl-4H-3,1-benzoxazin-4-oneGood to Excellent

Deep Eutectic Solvents (DES) as Catalytic Media

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to traditional organic solvents. chemicalbook.com They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. chemicalbook.com While the direct synthesis of this compound using DES as the primary solvent and catalyst has not been extensively reported, the application of DES in the synthesis of related heterocyclic structures highlights their potential.

For instance, the synthesis of 2H-benzo[b] researchgate.netarkat-usa.orgoxazin-3(4H)-one derivatives, which are structural isomers of the target compound, has been efficiently carried out in a choline (B1196258) chloride-based DES. rsc.org This reaction proceeds at room temperature without the need for an additional catalyst. rsc.org Furthermore, the use of a choline chloride-based deep eutectic solvent as a catalyst has been demonstrated in the mechanochemical synthesis of N²,N⁶-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide, a derivative of a compound class often synthesized from this compound. researchgate.net These examples suggest that DES could serve as effective and environmentally friendly media for the synthesis of this compound.

Mechanochemical Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding), offers a solvent-free and energy-efficient synthetic route. The synthesis of substituted 4H-3,1-benzoxazin-4-ones has been successfully achieved using solvent-assisted grinding.

This method typically involves the cyclodehydration of N-substituted anthranilic acid derivatives in the presence of a suitable reagent and a catalytic amount of a phosphine. The reaction proceeds rapidly at room temperature, often within minutes, and provides good to excellent yields of the desired products. The use of grinding significantly accelerates the reaction rate compared to conventional stirring.

Ultrasonication under Catalyst-Free Conditions

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through the phenomenon of acoustic cavitation. semanticscholar.org While a direct catalyst-free synthesis of this compound under ultrasonication is not prominently documented, the application of this technique in the synthesis of related benzoxazinone derivatives is noteworthy.

For example, a one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride under ultrasound conditions has been developed to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. Although this method yields a dihydro derivative, it demonstrates the feasibility of using ultrasound to promote the formation of the benzoxazinone core without the need for a catalyst. The inherent advantages of ultrasonication, such as operational simplicity and milder reaction conditions, make it an attractive green alternative for the synthesis of heterocyclic compounds. semanticscholar.org

Catalytic Synthesis Innovations

Modern synthetic chemistry has introduced several catalytic methods to improve the efficiency, selectivity, and environmental footprint of producing this compound and its derivatives.

CuCl-Catalyzed Decarboxylative Coupling

An efficient, one-pot synthesis for 2-substituted-4H-benzo[d] nih.govacs.orgoxazin-4-ones has been developed utilizing a copper(I) chloride (CuCl)-catalyzed decarboxylative coupling. nih.gov This method involves the reaction of readily available anthranilic acids with α-keto acids. nih.gov The reaction proceeds under mild conditions through an amidation process, demonstrating good functional group tolerance and affording the desired products in yields of up to 87%. nih.gov The presence of electron-withdrawing groups, such as a nitro group (-NO2) on the anthranilic acid, can lead to lower yields. nih.gov Control experiments have confirmed that the formation of an amide from the anthranilic acid is a critical step in this transformation. nih.gov

Another copper-catalyzed approach involves a tandem intramolecular C-N bond formation and rearrangement sequence. organic-chemistry.org Optimization studies for this type of reaction have identified copper(I) iodide (CuI) as a highly effective catalyst, with potassium phosphate (B84403) (K3PO4) as the base, achieving high yields in anhydrous toluene (B28343) at 120°C under a nitrogen atmosphere. organic-chemistry.org This strategy provides a valuable pathway for constructing the N-heterocyclic core of benzoxazinones. organic-chemistry.org

Table 1: CuCl-Catalyzed Decarboxylative Coupling Findings

Reactants Catalyst Key Features Max. Yield
Anthranilic Acids & α-Keto Acids CuCl One-pot, mild conditions, decarboxylative coupling 87% nih.gov

Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides

A significant advancement in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a highly efficient and green palladium-catalyzed cyclocarbonylation. acs.org This method couples 2-iodoanilines with acyl chlorides under a carbon monoxide atmosphere (20 bar) at 100 °C. acs.org A key innovation in this process is the use of a heterogeneous catalyst, specifically a 2-aminoethylamino-modified MCM-41-anchored palladium acetate (B1210297) complex, which allows for easy recovery and recycling for at least eight cycles without a significant loss of catalytic efficiency. acs.org The reaction is performed in 2-methyltetrahydrofuran, a biomass-derived solvent, avoiding the use of more toxic solvents like dimethylformamide. acs.org This methodology provides good to excellent yields and prevents palladium contamination in the final product. acs.org A related heterogeneous palladium-catalyzed process has been developed for the carbonylative annulation of 2-iodoanilines with acid anhydrides, which also demonstrates high efficiency and reusability. researchgate.net

Table 2: Research Highlights of Palladium-Catalyzed Cyclocarbonylation

Substrates Catalyst System Solvent Conditions Outcome
2-Iodoanilines & Acyl Chlorides 2N-MCM-41-Pd(OAc)2 2-Methyltetrahydrofuran 100 °C, 20 bar CO High yields, catalyst recyclable 8+ times acs.org

Intramolecular C-H Activation Strategies

Intramolecular C-H activation has emerged as a powerful tool for synthesizing related benzoxazinone structures. One strategy employs a palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids. nih.gov Using silver(I) oxide (Ag2O) as an oxidant, this method allows for the controlled formation of 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov A transition-metal-free alternative involves using N-iodosuccinimide to mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to the same dihydro-benzoxazinone products via an oxidative C-O bond formation. nih.gov

Furthermore, a novel Cp*Co(III)-catalyzed C–H activation and [3 + 3] annulation reaction between sulfoxonium ylides and dioxazolones has been developed for the direct synthesis of benzoxazinones. researchgate.net This base-free reaction tolerates a variety of functional groups and provides the target compounds in a single step with moderate yields. researchgate.net

Deep Eutectic Solvents as Catalysts

Deep eutectic solvents (DESs) are gaining attention as green and effective catalysts and solvents in organic synthesis. rsc.org In the context of related heterocyclic synthesis, a choline chloride-thiourea based DES, with sulfuric acid, has been used as an efficient, eco-friendly, and recyclable catalyst for the synthesis of 2-methyl-quinazoline-4(3H)-one derivatives under microwave irradiation and solvent-free conditions. researchgate.net This reaction can proceed from anthranilic acid, acetic anhydride, and various amines. researchgate.net Notably, the synthesis of some quinazolinone derivatives begins with this compound, which is itself typically prepared via the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.net This highlights the role of DESs in the synthesis of scaffolds structurally related to or derived from benzoxazinones. researchgate.net

Novel Synthetic Pathways

Beyond catalytic innovations, new reagents and methodologies have been explored to create more direct and efficient routes to the this compound core.

Synthesis utilizing Cyanuric Chloride as a Cyclization Agent

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has been established as an effective cyclization agent for producing 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govnih.govmdpi.com One highly effective one-pot method uses the iminium cation formed from a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) as the cyclizing agent. nih.govresearchgate.net This reaction proceeds at room temperature through a cyclodehydration mechanism, offering high yields, mild conditions, and a simplified workup compared to previous methods. nih.govresearchgate.net

An alternative, multi-step approach involves first reacting an acyl chloride derivative with anthranilic acid to form an N-acylanthranilic acid intermediate. nih.govmdpi.commdpi.com This intermediate is then cyclized using cyanuric chloride in the presence of a base like triethylamine to yield the final benzoxazinone product. nih.govmdpi.com For example, 2-phenyl-4H-3,1-benzoxazin-4-one was synthesized by first preparing N-benzoylanthranilic acid from anthranilic acid and benzoyl chloride, followed by refluxing with cyanuric chloride and triethylamine. mdpi.com This method is versatile and applicable to the synthesis of various 2-substituted benzoxazinone derivatives. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-substituted-4H-benzo[d] nih.govacs.orgoxazin-4-one
Anthranilic acid
Copper(I) chloride (CuCl)
Copper(I) iodide (CuI)
Potassium phosphate (K3PO4)
Toluene
Palladium
2-Iodoaniline
Acyl chloride
Carbon monoxide
2-Methyltetrahydrofuran
Dimethylformamide (DMF)
N,N-diisopropylethylamine
Acid anhydride
N-alkyl-N-arylanthranilic acid
Silver(I) oxide (Ag2O)
1,2-dihydro-(4H)-3,1-benzoxazin-4-one
N-iodosuccinimide
Sulfoxonium ylide
Dioxazolone
Deep Eutectic Solvent (DES)
Choline chloride
Thiourea
Sulfuric acid
2-methyl-quinazoline-4(3H)-one
Acetic anhydride
Cyanuric chloride
Triethylamine
N-benzoylanthranilic acid
Benzoyl chloride
2-phenyl-4H-3,1-benzoxazin-4-one
N-phthaloylglycine

Reactions of Aryl-substituted Anthranilic Acids with Orthoesters

A one-pot synthesis provides an efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones from the condensation of anthranilic acid and orthoesters. This reaction can be performed under both conventional heating and microwave irradiation.

One studied method involves the reaction of various aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. The outcome of this reaction is sensitive to the electronic properties of the substituents on the anthranilic acid ring. Aromatic rings with electron-donating groups (such as -OCH3 or -CH3) tend to favor the formation of the desired 2-alkyl or 2-aryl-4H-benzo[d] researchgate.netnsc.ruoxazin-4-ones. Conversely, when the aromatic ring contains electron-withdrawing groups (like -NO2 or -Cl), the reaction has a tendency to halt at an intermediate stage, yielding the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] researchgate.netnsc.ruoxazin-4-one product.

Research indicates that reaction time also plays a critical role. For instance, the reaction of anthranilic acid with triethyl orthobenzoate under thermal conditions for 48 hours yielded the target 4H-benzoxazin-4-one, whereas shortening the reaction time to 24 hours resulted in the dihydro intermediate. nih.gov

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Orthoesters

Double 1,3-Dipolar Cycloaddition Reactions (Click Chemistry) for Derivatives

The functionalization of the benzoxazinone core to create diverse derivatives can be achieved through advanced chemical strategies such as 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." A notable example is the synthesis of novel isoxazolinyl-1,2,3-triazolyl- researchgate.netiosrjournals.org-benzoxazin-3-one derivatives via a double 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net

This synthetic approach involves a two-step process: nih.govresearchgate.net

First Cycloaddition (Triazole Formation): A researchgate.netiosrjournals.org-benzoxazin-3-one scaffold containing a propargyl group (a dipolarophile) undergoes a 1,3-dipolar cycloaddition with an azide (B81097), such as allylic azide (a 1,3-dipole). nih.gov This reaction, typically catalyzed by a copper(I) source like CuSO4·5H2O and a reducing agent like sodium ascorbate, selectively yields a 1,2,3-triazole ring linked to the benzoxazinone core. nih.govresearchgate.net

Second Cycloaddition (Isoxazoline Formation): The product from the first step, which now contains an allylic group from the initial azide, is subjected to a second cycloaddition. nih.govresearchgate.net The allylic part reacts with a nitrile oxide (generated in situ from an oxime) to form an isoxazoline (B3343090) ring. nih.govresearchgate.netdntb.gov.ua

This sequential, one-pot approach efficiently combines three distinct heterocyclic components—the researchgate.netiosrjournals.org-benzoxazin-3-one, the 1,2,3-triazole, and the isoxazoline—into a single, complex molecular architecture. nih.govresearchgate.netdntb.gov.ua The term "double" refers to the two sequential cycloaddition reactions performed to build the final molecule. nsc.runih.govresearchgate.net This methodology highlights the modular and efficient nature of click chemistry for generating novel polyheterocyclic systems derived from benzoxazinones. iosrjournals.orgnih.govresearchgate.net

Reaction Optimization Studies

The efficiency of synthesizing this compound and its derivatives is highly dependent on reaction parameters. Optimization studies focus on variables such as solvent, temperature, and catalysts to maximize yields and minimize reaction times.

Solvent Choice and Reaction Temperature Variability

The choice of solvent and the reaction temperature are critical factors that can significantly influence the outcome of the synthesis.

One of the primary methods for synthesizing the parent compound, this compound, involves the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.net Studies have shown this can be effectively achieved in ethanol with conventional reflux at 85°C for 6 hours, yielding the product in 95% yield. researchgate.net Another variation uses a lower reflux temperature of 35-40°C for 50-55 minutes. chemicalbook.com

In the synthesis of derivatives using orthoesters, ethanol is a commonly used solvent. nih.gov The reaction temperature can determine the final product; for example, prolonged heating at 100°C is often required to ensure the final elimination step to form the aromatic benzoxazinone rather than its dihydro analog. nih.gov

For other derivatization reactions, such as those employing sonochemistry, studies have revealed that lower yields (45–65%) are obtained when solvents are used compared to thermal, solvent-free conditions. nih.gov

Table 2: Effect of Temperature and Solvent on Benzoxazinone Synthesis

Catalyst Screening and Loading Optimization

The selection of an appropriate catalyst is pivotal for the synthesis of this compound and its derivatives. A range of catalysts have been screened to improve reaction efficiency, yield, and conditions.

For the reaction of anthranilic acids with orthoesters, a simple acid catalyst like acetic acid is effective. nih.gov In the pursuit of greener chemistry, choline chloride-based deep eutectic solvents have been employed as biodegradable and non-toxic catalysts, particularly for the synthesis of quinazolinones from the benzoxazinone precursor. researchgate.net

Other catalytic systems for preparing the benzoxazinone ring include:

Cyanuric chloride: Used as an efficient cyclization agent to convert N-acyl anthranilic acid intermediates into the final benzoxazinone product. mdpi.com The reaction is typically performed in a solvent like chloroform (B151607) in the presence of a base such as triethylamine. mdpi.com

Iodine (I₂): A transition-metal-free oxidative cascade using iodine as a catalyst has been developed to access 2-arylbenzoxazin-4-ones from anthranilic acid and aldehydes. nih.gov

Copper(I) Chloride (CuCl): A one-pot, CuCl-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids provides a mild route to 2-substituted benzoxazinones. nih.gov

Palladium (Pd) and Gold (Au): Transition metals like palladium and gold have been used in catalytic C-H activation and heteroannulation strategies to form the benzoxazinone ring system. nih.gov

Interestingly, some annulation reactions involving derivatives of this compound have been successfully achieved under catalyst-free conditions , highlighting a move towards more sustainable and simplified synthetic protocols. While specific catalyst loading optimization studies for this compound are not extensively detailed in the searched literature, the principle remains crucial for maximizing turnover frequency and minimizing catalyst waste in these varied synthetic approaches.

Table 3: Overview of Catalysts in Benzoxazinone Synthesis

Chemical Reactivity and Transformations of 2 Methyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring Opening Reactions

The carbon atom at position 4 of the benzoxazinone (B8607429) ring is electrophilic and readily attacked by nucleophiles. This initial attack leads to the cleavage of the acyl-oxygen bond and opening of the heterocyclic ring. The resulting intermediate can then undergo further reactions, often intramolecular cyclization, to form new heterocyclic systems.

The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various amines is a cornerstone for the synthesis of a wide array of quinazolinone derivatives. tandfonline.comresearchgate.netuomosul.edu.iqnih.govresearchgate.net This transformation involves a nucleophilic attack by the amine on the carbonyl carbon of the oxazinone ring, leading to ring opening and subsequent cyclization to form the thermodynamically more stable quinazolinone ring system.

A general and widely employed method for the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones involves the reaction of this compound with primary amines. tandfonline.comnih.gov This reaction proceeds through a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzoxazinone ring. This is followed by ring opening and subsequent intramolecular cyclization with the elimination of a water molecule to yield the desired 3-substituted quinazolinone. tandfonline.com The reaction is often carried out in various solvents, including deep eutectic solvents (DES) which can act as both the solvent and a catalyst. tandfonline.com The use of microwave irradiation has also been reported to accelerate the reaction. researchgate.net

A proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the opening of the benzoxazinone ring. This intermediate is stabilized by hydrogen bonding with the solvent. Subsequent elimination of a water molecule and cyclization affords the final 2-methyl-3-substituted-quinazolin-4(3H)-one product. tandfonline.com

Table 1: Examples of Synthesized 2-Methyl-3-substituted Quinazolin-4(3H)-one Derivatives

Amine ReactantResulting Quinazolinone DerivativeReference
Various primary amines2-Methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.com
Aniline or benzylamine2,3-disubstituted quinazolinones nih.gov
Various amines2-methyl-quinazoline-4 (3H) -one derivatives (4a–q) researchgate.net

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netuomosul.edu.iqnih.govijcpa.in This reaction typically involves refluxing the benzoxazinone with hydrazine hydrate in a suitable solvent such as ethanol (B145695). nih.govijcpa.in The hydrazine acts as a dinucleophile, attacking the carbonyl carbon and leading to ring opening. Subsequent intramolecular cyclization and elimination of a water molecule afford the 3-amino-2-methylquinazolin-4(3H)-one. nih.gov This intermediate is a valuable synthon for the preparation of a variety of other quinazolinone derivatives. researchgate.netsapub.org

Table 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

ReactantsProductReaction ConditionsReference
This compound, hydrazine hydrate3-amino-2-methylquinazolin-4(3H)-oneEthanol, reflux nih.govijcpa.in
2-methyl-6-iodo-1,3-benzoxazinone, hydrazine hydrate3-amino-6-iodo-2-methylquinazolin-4(3H)-oneEthanol uomosul.edu.iq

Thiazolidinone-fused quinazolinones can be synthesized from 3-amino-2-methylquinazolin-4(3H)-one, which is itself derived from this compound. researchgate.netijcpa.in The synthesis involves the condensation of 3-amino-2-methylquinazolin-4(3H)-one with substituted aromatic aldehydes and thioglycolic acid. ijcpa.in This multi-component reaction leads to the formation of a thiazolidinone ring fused to the quinazolinone core, resulting in derivatives such as 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one. ijcpa.in These compounds are of interest due to their potential biological activities. ijcpa.in

Table 3: Synthesis of Thiazolidinone-Fused Quinazolinones

Starting MaterialReagentsProductReference
3-amino-2-methylquinazolin-4(3H)-oneSubstituted aromatic aldehydes, thioglycolic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF)3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives ijcpa.in

The aminolysis of 2-substituted-4H-3,1-benzoxazin-4-ones with ammonium (B1175870) acetate (B1210297), as well as primary and secondary amines, leads to the formation of the corresponding amide derivatives. raco.cat This reaction demonstrates the versatility of the benzoxazinone scaffold in reacting with a range of nitrogen nucleophiles to produce quinazolinone-related structures. raco.cat

As previously detailed in section 3.1.1.2, the reaction of this compound with hydrazine hydrate is a fundamental transformation that yields 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netuomosul.edu.iqnih.govijcpa.in This reaction is typically carried out by refluxing the reactants in ethanol. nih.govijcpa.in The resulting 3-amino derivative serves as a crucial intermediate for the synthesis of a wide variety of more complex quinazolinone structures. researchgate.netsapub.org For instance, it can be further reacted with various electrophiles to introduce different substituents at the 3-amino position. nih.govsapub.org

Reaction with Alcohols (Ethanolysis) to Form N-Acetyl Anthranilates

The ethanolysis of this compound represents a characteristic reaction of this class of compounds with alcohols. This reaction proceeds via the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the oxazinone ring. This attack leads to the cleavage of the acyl-oxygen bond and subsequent opening of the heterocyclic ring.

Under microwave irradiation, the reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with a variety of alcohols has been shown to proceed smoothly, yielding the corresponding N-acetyl-anthranilates. researchgate.net This method provides an efficient route to these ester derivatives.

The general transformation can be represented as follows:

Reaction of this compound with Ethanol

Table 1: Ethanolysis of this compound

Reactant Product Conditions Yield

Reaction with 2-Aminothiophenol (B119425)

The reaction of this compound with 2-aminothiophenol is a significant transformation that leads to the formation of benzothiazole (B30560) derivatives. In this reaction, the nucleophilic amino group of 2-aminothiophenol attacks the carbonyl carbon of the benzoxazinone ring, leading to ring opening and the formation of an intermediate N-acyl derivative. Subsequent intramolecular cyclization, involving the thiol group, and dehydration results in the formation of a 2-substituted benzothiazole.

The expected product from the reaction of this compound with 2-aminothiophenol is 2-(2-aminophenyl)benzothiazole.

Table 2: Reaction with 2-Aminothiophenol

Reactant 1 Reactant 2 Product

Reaction with Semicarbazide (B1199961)

The reaction of this compound with semicarbazide leads to the formation of quinazolinone derivatives. The nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the oxazinone ring, causing the ring to open. This is followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring system. A study on the reaction of a similar compound, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, with semicarbazide in pyridine (B92270) resulted in the corresponding 3-(ureido)quinazolin-4(3H)-one derivative with a 65% yield. bibliomed.org A similar outcome is expected for this compound.

Table 3: Reaction with Semicarbazide

Reactant 1 Reactant 2 Product Yield

Reaction with 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP)

The reaction of this compound with 2,4-dinitrophenylhydrazine (2,4-DNP) is anticipated to proceed in a manner analogous to its reaction with other hydrazine derivatives. The nucleophilic nitrogen of the 2,4-DNP attacks the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent cyclization and dehydration would result in the formation of a 3-(2,4-dinitrophenylamino)-2-methylquinazolin-4(3H)-one. This reaction is a useful method for the derivatization of the benzoxazinone. The reaction with hydrazine hydrate is known to produce 3-amino-2-methylquinazolin-4(3H)-one in high yield (98%). researchgate.net

While specific experimental data for the reaction with 2,4-DNP is not detailed in the provided search results, the formation of a yellow or orange precipitate is a characteristic positive test for carbonyl compounds with Brady's reagent (a solution of 2,4-DNP in methanol (B129727) and sulfuric acid). chemguide.co.uk

Table 4: Reaction with 2,4-Dinitrophenylhydrazine

Reactant 1 Reactant 2 Expected Product

Reaction with Hydroxylamine (B1172632) Hydrochloride

The reaction of this compound with hydroxylamine hydrochloride results in the formation of 3-hydroxy-2-substituted-4(3H)-quinazolinone derivatives. In this transformation, the hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring. This leads to the opening of the ring, followed by intramolecular cyclization and dehydration to yield the quinazolinone product.

For instance, the reaction of a 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride was found to furnish the corresponding 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone.

Table 5: Reaction with Hydroxylamine Hydrochloride

Reactant 1 Reactant 2 Product

Reaction with Thiosemicarbazide (B42300)

The reaction of this compound with thiosemicarbazide provides a route to 3-(thioureido)-quinazolin-4(3H)-one derivatives. Similar to other nitrogen nucleophiles, the thiosemicarbazide attacks the carbonyl carbon of the benzoxazinone ring, initiating a ring-opening and subsequent cyclization-dehydration sequence to form the quinazolinone core.

In a specific example, the treatment of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with thiosemicarbazide resulted in the formation of a 3-thiourido-3(4H)-quinazolinone derivative. The reaction of various carboxylic acids with thiosemicarbazide is a known method for the synthesis of 2-amino-1,3,4-thiadiazoles, showcasing the reactivity of the thiosemicarbazide moiety. nih.gov

Table 6: Reaction with Thiosemicarbazide

Reactant 1 Reactant 2 Product

Reaction with 2-Aminophenol (B121084) and o-Phenylenediamine (B120857)

The reaction of this compound with bifunctional nucleophiles like 2-aminophenol and o-phenylenediamine leads to the formation of fused heterocyclic systems. The amino group of these reactants initiates the nucleophilic attack on the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequently, an intramolecular cyclization occurs between the second nucleophilic group (hydroxyl or amino) and the newly formed amide, resulting in the formation of benzoxazole (B165842) or benzimidazole (B57391) moieties, respectively.

Specifically, the treatment of a 2-substituted 4H-3,1-benzoxazin-4-one with 2-aminophenol and/or o-phenylenediamine has been reported to yield the corresponding 3-(benzooxazol-2-yl)propenone and 3-(benzimidazol-2-yl)propenone, respectively.

Table 7: Reaction with 2-Aminophenol and o-Phenylenediamine

Reactant 1 Reactant 2 Product
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one 2-Aminophenol 3-(Benzoxazol-2-yl)propenone derivative

Reactions at the Methyl Group (C2)

The methyl group attached to the C2 position of the benzoxazinone ring possesses a degree of acidity, making it susceptible to reactions, particularly condensation.

A primary strategy for functionalizing the C2-methyl group involves condensation reactions with aromatic aldehydes. This reaction extends the conjugation of the system and leads to the formation of 2-styryl-4H-3,1-benzoxazin-4-one derivatives. For instance, the reaction of this compound with various benzaldehyde (B42025) derivatives can be used to synthesize these styryl compounds. researchgate.net This transformation serves as an important method for creating more complex benzoxazinone structures with modified electronic and biological properties. researchgate.net Another reported reaction involves heating anthranilic acid with excess acetic anhydride (B1165640) in the presence of anhydrous sodium acetate to yield 2-acetonyl benzoxazinone, demonstrating a different mode of functionalization at the C2 position. uomosul.edu.iq

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the benzoxazinone ring can undergo electrophilic aromatic substitution. The outcome of these reactions is directed by the activating effect of the ether oxygen and the deactivating, meta-directing effect of the acyl-amino group.

The bromination of the benzoxazinone core has been studied, though the specific outcomes can vary based on the substrate and reaction conditions. For the related (2H)-1,4-benzoxazin-3(4H)-one system, electrophilic substitution with bromine in glacial acetic acid first yields the 6-bromo derivative, followed by the 6,7-dibromo compound. researchgate.net In the case of 1,2-dihydro-4H-3,1-benzoxazines, bromination has been shown to primarily form 6,8-dibromo derivatives. osi.lv

One study on a complex derivative, 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one, showed that bromination resulted in the opening of the oxazinone ring to afford a dibromo anthranilic acid derivative. raco.cat This suggests that while the benzene ring is susceptible to bromination, the stability of the heterocyclic ring under the reaction conditions is a critical factor.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from simpler precursors. wikipedia.org

While direct 1,3-dipolar cycloaddition involving the C2-N3-C4 system of this compound is not commonly reported, derivatives of the benzoxazinone scaffold can be employed in such reactions to build intricate polyheterocyclic molecules. A notable example involves a derivative containing a chalcone (B49325) moiety. The reaction of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride does not result in a simple oxime. Instead, it proceeds through a sequence involving the formation of a quinazolinone, which then undergoes an intramolecular 1,3-dipolar cycloaddition. This reaction yields a complex molecule containing both a quinazolinone and an isooxazoline ring, specifically a 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivative. raco.cat The formation of the five-membered isooxazoline ring is characteristic of a 1,3-dipolar cycloaddition between the alkene of the chalcone (the dipolarophile) and a nitrile oxide intermediate. raco.catyoutube.com

Role as Precursor in Complex Heterocyclic Synthesis

One of the most significant applications of this compound is its use as a versatile building block for the synthesis of other important heterocyclic systems, particularly quinazolinones and quinolinones. The benzoxazinone ring contains a reactive acylal linkage that is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form new heterocyclic structures. uomosul.edu.iqeg.net

The reaction with nitrogen nucleophiles is a common strategy. For example, condensation of this compound with hydrazine hydrate readily produces 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate for further derivatization. researchgate.netnih.gov Similarly, reactions with primary amines or ammonium acetate lead to the formation of N-substituted quinazolinones. uomosul.edu.iqiiste.org

Furthermore, this compound serves as an effective acylating agent for carbon nucleophiles, such as active methylene (B1212753) compounds. rsc.orgrsc.orgeasetolearn.com In the presence of a base, active methylene compounds attack the C4-carbonyl group, leading to ring opening and the formation of an intermediate N-acetylanthranilic acid derivative. rsc.org This intermediate can then undergo intramolecular condensation to furnish 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of significant biological importance. rsc.orgresearchgate.net

The following table summarizes key transformations of this compound into other heterocyclic systems.

ReactantResulting Heterocyclic SystemReference
Hydrazine Hydrate3-Amino-2-methylquinazolin-4(3H)-one researchgate.net, nih.gov
Primary Amines / Ammonium Acetate3-Substituted-2-methylquinazolin-4(3H)-ones iiste.org, uomosul.edu.iq
Active Methylene Compounds (e.g., malonates, cyanoacetates)3-Substituted-4-hydroxyquinolin-2(1H)-ones rsc.org, rsc.org
p-Phenylenediamine3-(4'-aminophenyl) quinazolone derivatives uomosul.edu.iq
ThiosemicarbazideThiourido-quinazolinone derivatives raco.cat
2-AminophenolBenzoxazolyl-propenone derivatives (via ring opening/rearrangement) raco.cat

Synthesis of Quinazoline (B50416) Derivatives

This compound serves as a pivotal precursor in the synthesis of a variety of quinazoline derivatives, which are of significant interest due to their wide range of biological activities. The transformation of the benzoxazinone core into the quinazolinone skeleton is typically achieved through reactions with nitrogen nucleophiles, leading to the incorporation of a second nitrogen atom into the heterocyclic system.

A primary and extensively utilized method for the synthesis of quinazoline derivatives from this compound involves its reaction with hydrazine hydrate. rsc.orgresearchgate.netuomosul.edu.iq This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening and subsequent intramolecular cyclization to form 3-amino-2-methylquinazolin-4(3H)-one. rsc.orgresearchgate.netnih.gov This intermediate is a versatile building block for further derivatization. For instance, condensation of the 3-amino group with various substituted aromatic aldehydes yields a series of Schiff base derivatives of quinazolin-4(3H)-one. researchgate.netuomosul.edu.iq

Another strategy for synthesizing quinazolinone derivatives involves the direct reaction of this compound with various primary amines. rsc.org Research has shown that these reactions can be efficiently carried out under microwave irradiation, often in solvent-free conditions, which presents a more environmentally friendly approach. rsc.org It has been observed that when reacting with aliphatic amines, the reaction times are generally shorter and the yields are higher compared to reactions with aromatic amines. rsc.org

The following table summarizes representative examples of quinazoline derivatives synthesized from this compound.

ReactantReagent(s)ProductReaction Conditions
This compoundHydrazine hydrate3-Amino-2-methylquinazolin-4(3H)-oneReflux in ethanol
3-Amino-2-methylquinazolin-4(3H)-oneSubstituted benzaldehydes3-(Substituted-benzylideneamino)-2-methylquinazolin-4(3H)-one (Schiff bases)Reaction in acetic acid or ethanol
This compoundAliphatic/Aromatic amines2-Methyl-3-substituted-quinazolin-4(3H)-onesMicrowave irradiation, solvent-free

Synthesis of 4-Hydroxyquinolin-2-ones and 4-Hydroxy-1,8-naphthyridin-2-ones

The versatility of this compound extends to its use in the synthesis of other important heterocyclic scaffolds, such as 4-hydroxyquinolin-2-ones and their aza-analogs, 4-hydroxy-1,8-naphthyridin-2-ones. These transformations typically involve reactions with carbon nucleophiles followed by intramolecular rearrangement and cyclization.

A well-established route to 3-substituted 4-hydroxyquinolin-2(1H)-ones involves the C-acylation of active methylene compounds with this compound. rsc.orgjst.go.jp This reaction is conducted under basic conditions, where the active methylene compound, acting as a carbanion, attacks the carbonyl group of the benzoxazinone. This leads to the formation of an open-chain intermediate, which subsequently undergoes cyclization to furnish the 3-substituted 4-hydroxyquinolin-2(1H)-one product. rsc.orgjst.go.jp A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of substituents at the 3-position of the quinolinone ring.

The reactivity of this compound and its pyridine analog, 2-methyl-4H-pyrido[2,3-d] rsc.orguomosul.edu.iqoxazin-4-one, towards carbon nucleophiles has been explored, particularly under microwave irradiation conditions. researchgate.net This methodology has been shown to be highly efficient for producing 4-hydroxyquinolin-2-ones and, notably, 4-hydroxy-1,8-naphthyridin-2-ones in high yields. researchgate.net The synthesis of the 1,8-naphthyridine (B1210474) derivatives proceeds from the corresponding pyridyloxazinone, demonstrating a parallel reactivity pattern to the benzoxazinone parent compound. researchgate.net

The table below details the synthesis of 4-hydroxyquinolin-2-one derivatives using this approach.

Benzoxazinone DerivativeActive Methylene Compound (Reactant)ProductKey Transformation
This compoundEthyl acetoacetate3-Acetyl-4-hydroxy-1H-quinolin-2-oneC-acylation followed by cyclization
This compoundDiethyl malonateEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylateC-acylation followed by cyclization
This compoundMalononitrile3-Cyano-4-hydroxy-1H-quinolin-2-oneC-acylation followed by cyclization
2-Methyl-4H-pyrido[2,3-d] rsc.orguomosul.edu.iqoxazin-4-oneActive methylene compounds3-Substituted-4-hydroxy-1,8-naphthyridin-2-onesC-acylation followed by cyclization

Spectroscopic and Analytical Characterization of 2 Methyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-4H-3,1-benzoxazin-4-one and its derivatives, ¹H NMR, ¹³C NMR, and advanced NMR techniques like DEPT-135 and 2D NMR are employed for comprehensive structural analysis.

¹H NMR Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and methyl protons. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The methyl protons at the C2 position, being in a different chemical environment, resonate as a sharp singlet in the upfield region.

In a typical ¹H NMR spectrum of this compound in CDCl₃, the following chemical shifts (δ) are observed: a doublet of doublets at approximately 8.29 ppm (J = 7.5, 1.6 Hz), a triplet of doublet of doublets at around 7.78 ppm (J = 8.4, 7.1, 1.6 Hz), a doublet at 7.69 ppm (J = 8.4 Hz), and a triplet of doublet of doublets at 7.48 ppm (J = 8.1, 7.1, 1.2 Hz), all corresponding to the aromatic protons. nih.gov The methyl group (CH₃) protons appear as a singlet at approximately 2.60 ppm. nih.gov

The introduction of substituents on the benzoxazinone (B8607429) ring system leads to predictable changes in the ¹H NMR spectrum. For instance, in 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, the aromatic proton signals are shifted to δ 8.11 (d, J = 8.4 Hz), 7.54 (d, J = 2.0 Hz), and 7.46 (dd, J = 8.4, 2.0 Hz), while the methyl proton signal appears at 2.47 ppm. nih.gov Similarly, for 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one in DMSO-d₆, the aromatic protons are observed at δ 8.00 (d, J = 8.8 Hz), 7.14 (dd, J = 8.8, 2.5 Hz), and 7.05 (d, J = 2.5 Hz). The methoxy (B1213986) group protons give a singlet at 3.91 ppm, and the methyl protons at C2 appear at 2.38 ppm. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.

Compound Aromatic Protons CH₃ Other Protons
This compound (in CDCl₃) 8.29 (dd), 7.78 (ddd), 7.69 (d), 7.48 (ddd) nih.gov 2.60 (s) nih.gov -
7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (in CDCl₃) 8.11 (d), 7.54 (d), 7.46 (dd) nih.gov 2.47 (s) nih.gov -
7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (in DMSO-d₆) 8.00 (d), 7.14 (dd), 7.05 (d) nih.gov 2.38 (s) nih.gov 3.91 (s, OCH₃) nih.gov

¹³C NMR Analysis and Carbon Signal Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the carbon of the oxazine (B8389632) ring, and the methyl carbon.

For the parent compound in CDCl₃, the carbonyl carbon (C=O) signal appears significantly downfield at approximately δ 164.1 ppm. The other key signals are observed at δ 153.2, 149.4, 134.9, 127.0, 126.5, 126.3, and 120.3 ppm, corresponding to the aromatic and oxazine ring carbons. The methyl carbon gives a signal in the upfield region at around δ 22.2 ppm. nih.gov

Substituents on the aromatic ring also influence the ¹³C NMR chemical shifts. For 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, the carbon signals are found at δ 161.6 (C=O), 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, and 115.1 ppm for the ring carbons, with the methyl carbon at δ 21.4 ppm. nih.gov In the case of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one in DMSO-d₆, the signals are at δ 166.3 (C=O), 161.5, 159.2, 149.0, 130.2, 117.1, 109.5, and 109.1 ppm for the ring carbons, δ 56.5 ppm for the methoxy carbon, and δ 21.5 ppm for the methyl carbon. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.

Compound C=O Aromatic & Oxazine Carbons CH₃ Other Carbons
This compound (in CDCl₃) 164.1 nih.gov 153.2, 149.4, 134.9, 127.0, 126.5, 126.3, 120.3 nih.gov 22.2 nih.gov -
7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (in CDCl₃) 161.6 nih.gov 158.9, 147.5, 142.9, 129.7, 128.8, 126.3, 115.1 nih.gov 21.4 nih.gov -
7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (in DMSO-d₆) 166.3 nih.gov 161.5, 159.2, 149.0, 130.2, 117.1, 109.5, 109.1 nih.gov 21.5 nih.gov 56.5 (OCH₃) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactone ring, which typically appears in the range of 1700-1762 cm⁻¹. Another key feature is the C=N stretching vibration of the oxazine ring, which is usually observed around 1624-1642 cm⁻¹. The C-O-C (ether) stretching vibrations of the oxazine ring also give rise to characteristic bands. Additionally, the aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions.

For this compound, the IR spectrum shows characteristic peaks at approximately 1700 cm⁻¹ (C=O) and 1624 cm⁻¹ (C=N). nih.gov In the case of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, these bands are shifted to 1762, 1696, 1642, and 1596 cm⁻¹. nih.gov The IR spectrum of 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one displays bands at 2830, 1747, and 1610 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives.

Compound C=O Stretch C=N Stretch Other Key Bands
This compound 1700 nih.gov 1624 nih.gov -
7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one 1762, 1696 nih.gov 1642 nih.gov 1596 (aromatic C=C) nih.gov
7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one 1747 nih.gov 1610 nih.gov 2830 (C-H stretch) nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) typically shows a protonated molecular ion peak [M+H]⁺. The calculated m/z for C₉H₇NO₂ is 162.0555, and the experimentally found value is in close agreement, such as 162.0553, confirming the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. The molecular ion of this compound can undergo characteristic fragmentation pathways, such as the loss of small neutral molecules like CO or CH₃CN, leading to fragment ions that can be used to piece together the structure of the parent molecule.

For substituted derivatives, the mass spectrum will show a corresponding shift in the molecular ion peak. For instance, 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (C₉H₆ClNO₂) has a calculated [M+H]⁺ of 196.0165, with a found value of 196.0166. nih.gov Similarly, 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one (C₁₀H₉NO₃) shows a calculated [M+H]⁺ of 192.0661 and a found value of 192.0659. nih.gov The presence of isotopes, such as ³⁵Cl and ³⁷Cl in the chloro-derivative, would result in a characteristic isotopic pattern for the molecular ion peak, providing further evidence for the presence of a chlorine atom.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 161.16 g/mol . chemicalbook.comsigmaaldrich.com

Under electron impact (EI) mass spectrometry, the molecule undergoes characteristic fragmentation. The analysis of these fragments provides valuable information about the compound's structure. While a detailed fragmentation pattern for this compound is not extensively detailed in the provided search results, the fragmentation of similar benzoxazinone structures often involves the loss of small, stable molecules. For instance, in the mass spectrum of related compounds, fragments corresponding to the loss of moieties like the N-methylpiperidine group or the indoloyl moiety are commonly observed. researchgate.netresearchgate.net High-resolution mass spectrometry (HR-MS) can be employed for the precise determination of the mass of molecular ions and fragments, further confirming the elemental composition of the fragments. researchgate.netresearchgate.net

Table 1: Molecular Information for this compound
PropertyValue
Molecular Formula C₉H₇NO₂ chemicalbook.com
Molecular Weight 161.16 g/mol chemicalbook.comsigmaaldrich.com
CAS Number 525-76-8 chemicalbook.comsigmaaldrich.com

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. Oxygen (O) is typically determined by difference. This analysis is essential for verifying the empirical formula of a newly synthesized compound. For this compound (C₉H₇NO₂), the theoretical elemental composition can be calculated and compared with experimental values to confirm the purity of the sample.

For a related derivative, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one (C₁₇H₁₀N₂O₄), the calculated elemental analysis was C, 66.67%; H, 3.26%; N, 9.15%; O, 20.91%. The experimental findings were C, 66.61%; H, 3.29%; N, 9.10%; O, 20.99%, which closely matched the theoretical values. mdpi.com

Table 2: Theoretical vs. Found Elemental Analysis for a Benzoxazinone Derivative
ElementTheoretical %Found %
Carbon (C) 66.6766.61
Hydrogen (H) 3.263.29
Nitrogen (N) 9.159.10
Oxygen (O) 20.9120.99

Chromatographic Techniques for Purity and Identification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to assess the purity of a compound. For this compound, TLC is commonly employed during its synthesis. chemicalbook.comchemicalbook.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

Different solvent systems can be used for the TLC analysis of this compound. For example, a mixture of ethyl acetate (B1210297) and n-hexane (1:1 v/v) or (1:2 v/v) has been reported. chemicalbook.com In the latter system, an Rf value of 0.3 was observed. chemicalbook.com

Table 3: TLC Data for this compound
Solvent System (v/v)Rf Value
Ethyl Acetate : n-Hexane (1:1) Not specified
Ethyl Acetate : Hexane (1:2) 0.3 chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of compounds in complex mixtures.

LC/MS methods have been developed for the analysis of benzoxazinoids, a class of compounds that includes this compound. dtu.dk These methods often utilize reverse-phase chromatography with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency. dtu.dksielc.com The mass spectrometer can be operated in various modes, such as full scan or selected ion monitoring, to detect and identify the target compounds and their derivatives. dtu.dk For instance, a study on benzoxazinoids from Acanthus mollis L. roots employed an Agilent 1260 HPLC system coupled to a 4500 QTrap from Sciex, using a Synergi Polar-RP chromatographic column. dtu.dk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. While specific crystallographic data for this compound is not extensively reported in the reviewed literature, studies on its derivatives, particularly at the 2-position, offer significant insights into the solid-state conformation and packing of the 4H-3,1-benzoxazin-4-one core.

Detailed crystallographic analyses have been performed on various derivatives, revealing key structural features. For instance, the crystal structure of 2-Phenyl-4H-3,1-benzoxazin-4-one has been determined, providing a valuable model for understanding the planarity and intermolecular forces within this class of compounds. researchgate.netnih.gov

In a study of 2-Phenyl-4H-3,1-benzoxazin-4-one, the molecule was found to be nearly planar. nih.gov The dihedral angle between the phenyl ring at the 2-position and the benzoxazinone moiety is minimal, suggesting a high degree of conjugation. researchgate.netnih.gov The crystal packing is primarily stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions. researchgate.netnih.gov These non-covalent interactions are fundamental in dictating the supramolecular architecture of these compounds in the solid state.

The solid-state structure of other benzoxazine (B1645224) derivatives, such as those of 1,4-benzoxazines, also highlights the importance of hydrogen bonding and π-π interactions in stabilizing the crystal lattice. researchgate.net For example, in some 1,4-benzoxazine derivatives, strong N-H···O hydrogen bonds are observed, playing a crucial role in the molecular assembly. researchgate.net

The investigation of benzoxazine oligomers through solid-state NMR spectroscopy, complemented by DFT calculations, has also provided evidence for helical structures driven by intramolecular hydrogen bonds. nih.gov This suggests that hydrogen bonding is a key factor in determining the conformation of benzoxazine-related structures in the solid state.

Detailed crystallographic data for a representative derivative, 2-Phenyl-4H-3,1-benzoxazin-4-one, is summarized in the table below.

Crystallographic Data for 2-Phenyl-4H-3,1-benzoxazin-4-one

ParameterValue
Chemical FormulaC₁₄H₉NO₂
Molecular Weight223.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3055 (16)
b (Å)3.8930 (4)
c (Å)20.445 (2)
β (°)94.946 (3)
Volume (ų)1055.1 (2)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Data sourced from references researchgate.netnih.gov

The analysis of such derivatives provides a solid foundation for predicting the likely solid-state behavior of this compound, where similar intermolecular forces would be expected to play a significant role in its crystal packing.

Biological Activities and Mechanistic Studies of 2 Methyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Antimicrobial Activity

Derivatives of benzoxazinone (B8607429) are noted for their broad-spectrum antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. uomosul.edu.iqresearchgate.net

Antibacterial Activity

Research has shown that 2-Methyl-4H-3,1-benzoxazin-4-one and its related structures possess notable antibacterial capabilities. chemicalbook.com Synthetic derivatives have been tested against a panel of both Gram-positive and Gram-negative bacteria, revealing significant potential for developing new antibacterial agents. researchgate.net

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have been evaluated for their antibacterial effects. researchgate.net One specific derivative, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, demonstrated significant activity against Bacillus subtilis. researchgate.net In contrast, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one showed weak activity against Staphylococcus aureus. researchgate.net Furthermore, a quinazolinone derivative synthesized from this compound, namely 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a highly active antibacterial agent against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.95 μg/mL. researchgate.net The parent compound, this compound, is also known to be effective against Staphylococcus aureus. chemicalbook.com

Table 1: Antibacterial Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives Against Gram-Positive Bacteria

Compound Bacterial Strain Activity Level
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Bacillus subtilis Significant
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one Staphylococcus aureus Weak

The antibacterial spectrum of these compounds extends to Gram-negative bacteria. researchgate.netchemicalbook.com this compound itself has been shown to inhibit the growth of Escherichia coli and Salmonella typhi. chemicalbook.com In a study involving twenty derivatives of 2-aryl-4H-3,1-benzoxazin-4-one, the compound 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one displayed significant activity against several Gram-negative pathogens, including Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net

Table 2: Antibacterial Activity of 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Against Gram-Negative Bacteria

Compound Bacterial Strain Activity Level
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Shigella flexneri Significant
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Escherichia coli Significant
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one Pseudomonas aeruginosa Significant

The biological activity of 4H-3,1-benzoxazin-4-ones is significantly attributed to their ability to act as inhibitors of serine proteases. eg.netnih.gov This inhibition occurs through a mechanism of enzyme acylation, where the active site serine residue of the protease performs a nucleophilic attack on the lactone carbon of the benzoxazinone ring. eg.netnih.gov This process results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. nih.gov This mechanism has been identified as a key factor in their antimicrobial effects. eg.net Studies on various substituted 4H-3,1-benzoxazin-4-ones have confirmed that they are competitive, alternate substrate inhibitors that function via acylation and subsequent slow deacylation. nih.gov A series of 2-amino-4H-3,1-benzoxazin-4-ones has also been synthesized and evaluated as inhibitors of the C1r serine protease, which is part of the complement cascade. bohrium.comnih.gov

Antifungal Activity

In addition to their antibacterial properties, this compound and its derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. uomosul.edu.iqeg.net

The antifungal efficacy of 2-methyl-3,1-(4H)-benzoxazin-4-one has been specifically evaluated against the plant pathogenic fungi Sclerotium rolfsii and Rhizoctonia solani. eg.net A clear concentration-dependent inhibition was observed against S. rolfsii. eg.net However, the same study noted no inhibitory effect against R. solani by the active ingredient alone, though a formulated version showed efficacy, suggesting the mode of action might be hindered by barriers in this particular fungus. eg.net

Derivatives have also shown promise against other fungi. For instance, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, derived from this compound, was identified as a potent antifungal agent against Candida albicans and Aspergillus niger, with a minimum inhibitory concentration (MIC) value of 3.90 μg/mL for both. researchgate.net Other 1,4-benzoxazin-3-one derivatives have shown strong inhibitory activities against various Candida species, including Candida albicans and Candida glabrata. nih.govfrontiersin.org

Table 3: Antifungal Activity of this compound and its Derivatives

Compound/Derivative Fungal Strain Activity/Result
2-methyl-3,1-(4H)-benzoxazin-4-one Sclerotium rolfsii Concentration-dependent inhibition
2-methyl-3,1-(4H)-benzoxazin-4-one Rhizoctonia solani No inhibition by active ingredient alone
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Candida albicans MIC: 3.90 μg/mL
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Aspergillus niger MIC: 3.90 μg/mL

Structure-Activity Relationships (SAR) for Antimicrobial Effects

The antimicrobial efficacy of this compound and its derivatives is significantly influenced by their chemical structure. nih.govnih.gov Studies on various synthesized benzoxazinone derivatives have provided insights into the key structural features required for potent antimicrobial action.

A series of benzoxazin-6-sulfonamide derivatives demonstrated that specific substitutions are crucial for their antibacterial and antifungal activities. nih.gov Compounds with low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungi, were identified, indicating a broad spectrum of activity. nih.gov The presence of a sulfonamide group at the C-6 position of the benzoxazine (B1645224) ring appears to be a key contributor to the observed antimicrobial effects. nih.gov

Further research on 2-substituted (4H)-3,1-benzoxazinones has highlighted their role as precursors in synthesizing quinazolinone derivatives, which also exhibit significant antimicrobial properties. eg.netresearchgate.net The nature of the substituent at the 2-position of the benzoxazinone ring plays a critical role in determining the antimicrobial potency. For instance, the introduction of different aryl or alkyl groups can modulate the activity spectrum and efficacy. nih.gov

Investigations into a series of benzoxazinones synthesized from anthranilic acid and various substituted benzoyl chlorides revealed that the presence and position of substituents on the phenyl ring attached to the benzoxazinone core are determinant factors for their inhibitory potential against enzymes like α-chymotrypsin, which can be analogous to antimicrobial activity. nih.gov Specifically, the presence of a fluoro group on the phenyl substituent enhanced the inhibitory potential more than chloro or bromo substituents. nih.gov

The structural features essential for the antimicrobial activity of benzoxazinone derivatives can be summarized as follows:

Substitution at C-2: The nature of the substituent at this position significantly impacts activity.

Substitution on the Benzene (B151609) Ring: Modifications on the benzene part of the benzoxazinone nucleus, such as the introduction of a sulfonamide group at C-6, can confer broad-spectrum antimicrobial properties. nih.gov

Substituents on the Phenyl Ring (if present at C-2): For 2-aryl derivatives, the type and position of substituents on the aryl ring are crucial for modulating activity. nih.gov

These SAR studies provide a framework for the rational design of new and more effective antimicrobial agents based on the this compound scaffold. nih.govnih.gov

Anticancer / Antitumor Activity

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, targeting various key pathways involved in cancer cell proliferation and survival.

Numerous studies have demonstrated the potent inhibitory effects of this compound derivatives on the growth of various human cancer cell lines. nih.govresearchgate.net For instance, a series of novel benzoxazinone derivatives exhibited significant antiproliferative activity against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cells. nih.govresearchgate.net Certain derivatives showed a high selectivity index, indicating a greater inhibitory effect on cancer cells compared to normal human fibroblasts. nih.govresearchgate.net

Specifically, derivatives with a free amino group have been identified as having noteworthy antiproliferative activity. nih.govresearchgate.net The inhibitory concentrations (IC50) for some of these compounds were found to be in the low micromolar range, comparable to the well-known anticancer drug doxorubicin. nih.govresearchgate.net

Furthermore, research on 2-aryl-4H-3,1-benzoxazin-4-ones has shown their cytotoxicity against P388 leukemia cells. nih.gov The presence of a nitro group on the benzoxazin-4-one structure was found to cause significant alterations in the cell cycle distribution of these cancer cells. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. pjps.pk For example, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one has been synthesized and shown to possess moderate cytotoxicity against the MCF-7 breast cancer cell line. pjps.pk Similarly, 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one has demonstrated anticancer activity against the A549 human lung cancer cell line. ubaya.ac.idresearchgate.net

A study focusing on 4H-benzo[d] nih.govnih.govoxazines in breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3) revealed that aryl substitution at the C-2 position of the oxazine (B8389632) molecule had a notable inhibitory effect, with IC50 values ranging from the nanomolar to micromolar scale. nih.gov

Compound/DerivativeCancer Cell Line(s)Key FindingsReference
Benzoxazinone derivatives (3, 7, 8, 10, 13, 15)HepG2 (liver), MCF-7 (breast), HCT-29 (colon)Significant antiproliferative activity (IC50 < 10 µM). Derivative 7 showed a profile comparable to doxorubicin. nih.govresearchgate.net
2-Aryl-4H-3,1-benzoxazin-4-ones (3 and 10)P388 (leukemia)Good cytotoxicity (ID50 = 9.9 and 8.9 µM). Nitrobenzoxazin-4-one (10) altered cell cycle distribution. nih.gov
2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-oneMCF-7 (breast)Moderate cytotoxicity with an IC50 value of 70.74±3.95µg/mL. pjps.pk
2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-oneA549 (lung)Anticancer activity with an IC50 of 65.43 ±2.7 μg/mL. ubaya.ac.idresearchgate.net
Aryl substituted 4H-benzo[d] nih.govnih.govoxazines (16, 24, 25, 26)MCF-7, CAMA-1, SKBR-3, HCC1954 (breast)Potent cell proliferation inhibition with IC50 values ranging from 0.09 to 157.4 µM across the cell lines. nih.gov

A key mechanism through which benzoxazinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that certain derivatives can significantly increase the expression of pro-apoptotic proteins while reducing the levels of anti-apoptotic proteins.

For example, one derivative was found to cause a 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively. nih.govresearchgate.net p53 is a tumor suppressor protein, and caspase-3 is a key executioner caspase in the apoptotic pathway. The same derivative also led to a significant reduction in the expression of the anti-apoptotic protein Bcl-2. nih.gov

The induction of apoptosis is often a downstream effect of other cellular events initiated by these compounds. For instance, the inhibition of key enzymes like topoisomerase II can lead to DNA damage, which in turn triggers the apoptotic cascade. nih.govresearchgate.net The elevation of caspase-3 and Bax levels, coupled with a decrease in Bcl-2, is a common feature observed with potent benzoxazole (B165842) derivatives, which share a similar heterocyclic core. nih.gov

Tyrosine kinases are critical enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.govnih.gov

Derivatives of 1,4-benzoxazin-3-one have been specifically designed and synthesized as inhibitors of tyrosine kinases, including Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase. nih.gov KDR is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netresearchgate.net ABL kinase is implicated in chronic myeloid leukemia (CML). nih.govdoaj.orgumich.edu

The inhibitory activity of these compounds against KDR and ABL suggests their potential to interfere with cancer cell signaling and angiogenesis. nih.gov The design of these inhibitors often involves creating a chemical library of 1,4-benzoxazin-3-one derivatives that can be screened for their efficacy against these specific kinases. nih.gov

Human topoisomerase I (hTopIB) is another important target for anticancer drugs. mdpi.comnih.gov This enzyme plays a crucial role in relaxing DNA supercoiling during replication and transcription. mdpi.comnih.gov Inhibitors of hTopIB can trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately cell death. nih.gov

Recent studies have shown that benzoxazines and their derivatives can act as hTopIB inhibitors. mdpi.com Their mechanism of action involves interfering with the binding of the enzyme to DNA. mdpi.com This mode of inhibition is distinct from that of well-known topoisomerase inhibitors like camptothecin, which stabilize the covalent complex. mdpi.comnih.gov

The ability of benzoxazinone derivatives to inhibit human topoisomerase I adds another dimension to their anticancer activity, suggesting that they can disrupt fundamental cellular processes required for cancer cell survival.

The structure-activity relationship (SAR) for the anticancer properties of this compound derivatives reveals that specific structural modifications significantly influence their efficacy.

Studies on 2-aryl-4H-3,1-benzoxazin-4-ones have shown that the nature and position of substituents on the aryl ring are critical for cytotoxicity. nih.gov For example, a nitro-substituted benzoxazin-4-one demonstrated potent activity. nih.gov

In a series of benzoxazinone derivatives, the presence of a free amino group was found to be a common feature among the most active compounds against various cancer cell lines. nih.govresearchgate.net This suggests that this functional group may be involved in key interactions with the biological target.

For 4H-benzo[d] nih.govnih.govoxazines, substitution at the C-2 position with an aryl group has been shown to be particularly effective in inhibiting breast cancer cell proliferation. nih.gov The electronic properties and steric bulk of the substituent at C-2 can dramatically alter the compound's activity. nih.gov

Furthermore, research on related heterocyclic structures like benzofurans has provided broader insights into SAR for anticancer activity. mdpi.comnih.gov For instance, the introduction of certain functional groups, such as CONH, phenol, and chlorine, can enhance binding interactions with target molecules and improve anticancer activity. mdpi.com

Structural FeatureImpact on Anticancer ActivityExample/Reference
Substitution at C-2 with an aryl groupEnhances inhibitory effect on breast cancer cell lines. nih.gov
Presence of a free amino groupCommon feature in active antiproliferative derivatives. nih.govresearchgate.net
Nitro group on the benzoxazin-4-one structurePotent cytotoxicity and alteration of cell cycle. nih.gov
Substituents on the C-2 aryl ringCrucial for modulating cytotoxicity. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various studies. The core structure is often modified to enhance this activity, with research pointing to mechanisms that involve the reduction of key inflammatory mediators. nih.gov

One area of investigation involves the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety. nih.gov In studies using lipopolysaccharide (LPS)-induced BV-2 microglial cells, certain derivatives were found to significantly inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.gov Specifically, compounds labeled e2 , e16 , and e20 showed the most promising anti-inflammatory effects without causing significant cell toxicity. nih.gov These compounds were effective in reducing the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, they downregulated the expression of inflammation-related enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism for these effects appears to be linked to the activation of the Nrf2-HO-1 signaling pathway, which helps in reducing LPS-induced reactive oxygen species (ROS) and mitigating microglial inflammation. nih.gov

In other research, benzoxazinone derivatives were synthesized from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). mongoliajol.infomongoliajol.info One such derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govmongoliajol.infooxazin-4-one (3d) , which is a hybrid of diclofenac (B195802) and benzoxazinone, exhibited significant anti-inflammatory activity in an in vivo carrageenan-induced rat paw edema model. mongoliajol.infomongoliajol.info This compound showed a 62.61% inhibition of paw edema, demonstrating potent anti-inflammatory action. mongoliajol.infomongoliajol.info The anti-inflammatory activities of these synthesized benzoxazinone derivatives were found to be more potent than a corresponding series of quinazolinone derivatives. mongoliajol.info

Table 1: Anti-inflammatory Activity of Benzoxazinone Derivatives
CompoundAssay/ModelKey FindingsReference
e2, e16, e20LPS-induced BV-2 microglial cellsEffectively reduced NO production and transcription of IL-1β, IL-6, TNF-α, iNOS, and COX-2. nih.gov
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govmongoliajol.infooxazin-4-one (3d)Carrageenan-induced rat paw edemaShowed 62.61% inhibition of paw edema. mongoliajol.infomongoliajol.info

Analgesic Activity

Several derivatives of this compound have also been evaluated for their analgesic potential. mongoliajol.infomongoliajol.infouomosul.edu.iq The structural modifications made to the parent compound have led to new molecules with significant pain-relieving effects. mongoliajol.info

In a study where benzoxazinone derivatives were synthesized from NSAIDs, the resulting compounds were tested for analgesic activity using the acetic acid-induced writhing test in animal models. mongoliajol.infomongoliajol.info The diclofenac-benzoxazine derivative 3d not only showed strong anti-inflammatory effects but also exhibited significant analgesic activity, with a 62.36% protection in the writhing test. mongoliajol.infomongoliajol.info Another derivative, synthesized from aceclofenac, also demonstrated notable analgesic properties. mongoliajol.info These findings suggest that the benzoxazinone scaffold can be effectively utilized to develop new analgesic agents. mongoliajol.info

Table 2: Analgesic Activity of Benzoxazinone Derivatives
CompoundAssay/ModelAnalgesic Effect (% Protection)Reference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govmongoliajol.infooxazin-4-one (3d)Acetic acid-induced writhing62.36% mongoliajol.infomongoliajol.info
Aceclofenac-benzoxazine derivative (3a)Acetic acid-induced writhing67.26% (as quinazolinone derivative 5a) mongoliajol.info

Antidiabetic Potential

The search for novel treatments for diabetes mellitus has led researchers to explore the potential of benzoxazinone derivatives as inhibitors of key carbohydrate-digesting enzymes. nih.govnih.gov

Inhibition of pancreatic α-amylase and intestinal α-glucosidase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Several studies have shown that derivatives of 1,3-benzoxazine can effectively inhibit these enzymes. nih.gov

In one study, a library of novel 1,3-benzoxazine scaffold-based aglycones was synthesized and tested for their inhibitory activity. nih.gov The synthesized compounds inhibited both α-glucosidase and α-amylase with IC50 values generally ranging between 11 µM and 60 µM. nih.gov The compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govmongoliajol.infooxazin-2-yl)phenol (compound 7) was a particularly potent inhibitor, with IC50 values of 11.5 µM for α-glucosidase and 11 µM for α-amylase. nih.gov

Another study focused on the synthesis of a new series of isoxazolinyl-1,2,3-triazolyl- mongoliajol.infonih.gov-benzoxazin-3-one derivatives. nih.govresearchgate.net Molecular docking studies predicted a promising antidiabetic potential for these compounds. researchgate.net Specifically, compounds 5a and 5o showed high affinity for pancreatic α-amylase, while compounds 5n and 5e showed the highest affinity for intestinal α-glucosidase. researchgate.net Further research into 1,2-benzothiazine derivatives also identified potent α-glucosidase inhibitors, with some compounds showing IC50 values significantly lower than the standard drug, acarbose. mdpi.com For instance, compound 12a had an IC50 value of 18.25 µM. mdpi.com

Table 3: Inhibition of α-Amylase and α-Glucosidase by Benzoxazinone Derivatives
CompoundEnzymeIC50 Value (µM)Reference
4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govmongoliajol.infooxazin-2-yl)phenol (compound 7)α-Amylase11.0 nih.gov
α-Glucosidase11.5 nih.gov
Compound 12a (a 1,2-benzothiazine derivative)α-Glucosidase18.25 mdpi.com
Compound 11c (a 1,2-benzothiazine derivative)α-Glucosidase30.65 mdpi.com
Compound 12d (a 1,2-benzothiazine derivative)α-Glucosidase20.76 mdpi.com
Compound 12e (a 1,2-benzothiazine derivative)α-Glucosidase35.14 mdpi.com
Compound 12g (a 1,2-benzothiazine derivative)α-Glucosidase24.24 mdpi.com
Acarbose (Standard)α-Glucosidase58.8 mdpi.com

Other Reported Biological Activities of Benzoxazinone Derivatives

Beyond the activities already discussed, the benzoxazinone scaffold has been linked to a broader range of biological effects. nih.govuomosul.edu.iq

The benzoxazinone nucleus is considered a "privileged scaffold" in drug discovery, and its derivatives have been investigated for antiviral properties. nih.govuomosul.edu.iq Some studies have reported that compounds containing this heterocyclic system exhibit antiviral activity. researchgate.netuomosul.edu.iq For example, 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which are structurally related to benzoxazinones, have shown moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant interest. nih.gov Derivatives of 1,4-benzoxazine have been synthesized and evaluated for their antioxidant capacity. nih.gov In one study, novel 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids were created and tested for their ability to reduce intracellular reactive oxygen species (ROS) in human skin fibroblasts. nih.gov Two catechol derivatives, in particular, were found to be potent antioxidants. nih.gov They acted as radical scavengers, ROS inhibitors, and were also able to induce the expression of the heme oxygenase-1 (ho-1) gene, which is involved in regulating redox homeostasis, and to enhance cellular levels of glutathione (B108866) (GSH). nih.gov

Antihypertensive Activity

Derivatives of the 4H-3,1-benzoxazin-4-one scaffold have been investigated for their potential as antihypertensive agents. One study focused on a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. These compounds were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. The core structure was synthesized through a one-step condensation reaction. While this research indicates the potential of the broader benzoxazinone class in cardiovascular medicine, specific antihypertensive data for this compound is not extensively detailed in the reviewed literature.

Anthelminitic Activity

The anthelminitic potential of compounds derived from this compound has been explored. Notably, this compound serves as a precursor for the synthesis of quinazolinone derivatives, which have shown a spectrum of biological activities, including anthelminitic properties. eg.net For instance, novel benzofuran (B130515) derivatives containing a thiazolo benzimidazole (B57391) nucleus, which share some structural similarities with compounds derivable from benzoxazinones, have been synthesized and evaluated for their in vitro anthelminitic activity against the earthworm Pheretima posthuma. nih.gov While this points to the potential of the chemical class, direct studies on the anthelminitic activity of this compound itself are not prominently featured in the available research.

Antituberculosis Activity

The benzoxazine scaffold is a promising foundation for the development of new antitubercular agents. nih.gov Research into 1,4-benzoxazine derivatives has identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.6 µg/mL. nih.gov These compounds are believed to target the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of the bacterium. nih.gov

Furthermore, studies on 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives have been conducted to predict their anti-tuberculosis activity using quantitative structure-activity relationship (QSAR) calculations. chemicalpapers.com While this compound can serve as a starting material for such derivatives, the direct antitubercular activity of the parent compound is not the primary focus of these studies. uomosul.edu.iq

Below is a table summarizing the in vitro activity of some (Z)-methyl 2-(2-oxo-2H-benzo[b] eg.netnih.govoxazin-3(4H)-ylidene)acetate derivatives against M. tuberculosis H37Rv.

CompoundR1R2R3IC50 (µM)MIC (µg/mL)
1 HHH10.0 ± 1.00.64
2 MeHH24.1 ± 1.825
3 HMeH23.1 ± 1.0>100
4 HFH27.0 ± 3.00.63
5 HClH46.3 ± 3.55
6 HNO2H28.2 ± 4.450
8 HHMe18.2 ± 2.8100
9 HHF30.0 ± 3.70.63
10 HHCl35.7 ± 4.80.63
11 HHNO220.3 ± 1.8>100
Data sourced from a study on 1,4-benzoxazine MenB inhibitors. nih.gov

Antiobesity

The potential of benzoxazinone compounds in the management of obesity has been explored, primarily through their action as lipase (B570770) inhibitors. A patent for 2-oxy-benzoxazinone derivatives describes their utility in reducing the digestion and absorption of dietary fat. google.com The described class of compounds includes those with various alkyl, alkenyl, and aryl substitutions. While the patent covers a broad range of structures, specific efficacy data for this compound is not provided.

Serine Protease Inhibition

The 3,1-benzoxazin-4-one class of compounds are known to be potent inhibitors of various serine proteases. nih.govnih.gov They act by acylating the active site serine of the enzyme. eg.net Research has shown that the nature of the substituent at position 2 of the 4H-3,1-benzoxazin-4-one ring dictates its binding orientation in the S1 subsite of the protease. nih.gov

For instance, a study on 2-benzyloxy-4H-3,1-benzoxazin-4-one derivatives reported their inhibitory activity against neutrophil serine proteases. nih.gov The 5-methyl derivative, in particular, was found to rapidly acylate human leukocyte proteinase 3, exhibiting a Ki value of 1.8 nM. nih.gov

A separate study on a small library of substituted 4H-3,1-benzoxazin-4-one derivatives identified several inhibitors of Cathepsin G, a cationic serine protease. nih.gov The most potent of these, inhibitor 2, which features a furan-2-yl group at position 2, had an IC50 of 0.84 ± 0.11 μM. nih.gov

The inhibitory potential of selected 4H-3,1-benzoxazin-4-one derivatives against Cathepsin G is shown in the table below.

InhibitorSubstituent at Position 2IC50 (μM)
2 furan-2-yl0.84 ± 0.11
Data sourced from a study on substituted 4H-3,1-benzoxazine-4-one derivatives as inhibitors of Cathepsin G. nih.gov

Antimuscular Contraction Properties

Certain derivatives of 4H-3,1-benzoxazin-4-one have been reported to possess antimuscular contraction properties. eg.net Specifically, compounds that have a vinyl or phosphate (B84403) functional group attached to an aromatic ring at the second position of the heterocycle exhibit this activity. eg.net This particular structural feature confers the ability to act as hypnotic drugs. eg.net However, detailed studies and specific data on the antimuscular contraction properties of this compound are not extensively covered in the reviewed scientific literature.

Hypnotic Drug Potential

Derivatives of the this compound scaffold have been investigated for their potential as hypnotic drugs. Research has indicated that the introduction of specific functional groups at the 2-position of the benzoxazinone ring system can impart hypnotic properties.

Notably, the presence of a vinyl or a phosphate functional group attached to an aromatic ring at this position has been associated with antimuscular contraction properties, a characteristic often sought in hypnotic agents. researchgate.netsigmaaldrich.com These findings suggest that the this compound core can be a valuable starting point for the development of novel hypnotic drugs through targeted chemical modifications.

Neuroprotective Effects

While the broader class of benzoxazines has been explored for various biological activities, specific studies on the neuroprotective effects of this compound and its direct derivatives are not extensively documented in publicly available research. However, related benzoxazine structures have shown promise in the context of neuroprotection. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one, an isomeric form of the target compound, have been synthesized and evaluated for their potential in treating neurodegenerative diseases. nih.gov These studies highlight the general interest in the benzoxazine scaffold for neurological applications. Further research is needed to specifically elucidate the neuroprotective potential of the this compound chemotype.

In Silico Analysis and Computational Studies

Molecular Docking Simulations for Biological Target Interactions

Molecular docking simulations have been employed to investigate the potential biological targets of compounds derived from this compound. As this compound serves as a key intermediate in the synthesis of quinazolinone derivatives, docking studies on these subsequent products provide insight into the possible interaction mechanisms.

In one such study, a series of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives were synthesized and their binding affinities were evaluated in silico. The research focused on potential antibacterial and antifungal activities, with molecular docking studies performed to understand the interactions with relevant microbial protein targets. The results indicated that many of these derivatives exhibited good binding affinities within the active sites of the target proteins, suggesting a potential mechanism for their observed biological effects.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The drug-likeness and pharmacokinetic properties of derivatives of this compound have been assessed using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools. For a series of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives, which are synthesized from this compound, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening was conducted.

These computational evaluations are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. The predictions for the quinazolinone derivatives provided valuable information on their potential bioavailability and safety profiles.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has been utilized to investigate the structural and electronic properties of benzoxazinone derivatives. These computational methods provide a deeper understanding of the molecule's geometry, stability, and reactivity.

For instance, DFT calculations have been applied to study the oxidative decarbonylative cleavage of a C(sp³)–C(sp²) bond in a reaction involving benzoxazinones. researchgate.net These theoretical calculations, which suggested the involvement of a researchgate.netnih.govH shift and extrusion of CO gas as key steps, were instrumental in elucidating the reaction mechanism. Such computational studies are invaluable for rationalizing experimental observations and guiding the design of new synthetic routes.

HOMO-LUMO Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key component of DFT studies, providing insights into the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) elements of the molecular wave function. researchgate.net This approach allows for the study of charge transfer, hyperconjugative interactions, and resonance, offering deep insights into molecular stability and reactivity. The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, where the energy of these interactions quantifies the extent of electronic delocalization. wisc.edu

While specific NBO analysis data for this compound is not extensively detailed in available literature, studies on closely related derivatives provide significant insight into the electronic structure of the benzoxazinone core. A comparative study on 2-phenyl-4H-3,1-benzoxazin-4-one derivatives, specifically the chlorinated (Cl-PB), nitrated (NO2-PB), and methylated (CH3-PB) analogues, utilized NBO analysis to evaluate their relative stability. The analysis revealed a stability order of Cl-PB > NO2-PB > CH3-PB. This order is justified by the electronic properties of the substituents, where electron-withdrawing groups like chloro and nitro groups contribute to the stabilization of the ring system through delocalization effects. nih.gov

Table 1: Comparative Stability of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives from NBO and AIM Analyses

DerivativeSubstituent at Position 2Relative Stability Order
Cl-PBChloro-phenyl1 (Most Stable)
NO2-PBNitro-phenyl2
CH3-PBMethyl-phenyl3 (Least Stable)
Data derived from a comparative study on 2-phenyl-4H-3,1-benzoxazin-4-one derivatives. nih.gov
Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) is another powerful theoretical framework used to analyze chemical bonding and molecular structure. AIM analysis characterizes the topology of the electron density of a system. By locating critical points (where the gradient of the electron density is zero), it defines atoms, bonds, rings, and cages and describes the nature of the chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at the bond critical points.

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a fundamental experimental technique for identifying functional groups and elucidating molecular structures. When combined with computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. mdpi.comnih.gov Theoretical calculations often produce vibrational frequencies that are slightly higher than experimental values, necessitating the use of scaling factors for a more accurate comparison. researchgate.net

For the benzoxazinone core, several characteristic vibrational bands are of primary interest. Studies on 2-phenyl-4H-3,1-benzoxazin-4-one, a close analogue of the title compound, provide valuable comparative data. researchgate.netorientjchem.org The most prominent peak in the IR spectrum corresponds to the carbonyl (C=O) stretching vibration, typically observed in the 1740–1660 cm⁻¹ range. mdpi.com Other important vibrations include the C=N stretching of the oxazine ring and various C-H and C-C stretching and bending modes of the aromatic system.

The table below presents a comparison of experimental and calculated vibrational frequencies for key functional groups in 2-phenyl-4H-3,1-benzoxazin-4-one, which serve as a reliable reference for the 2-methyl analogue.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2-Phenyl-4H-3,1-benzoxazin-4-one

Vibrational ModeExperimental FT-IR researchgate.netExperimental FT-Raman researchgate.netCalculated (B3LYP/6-31G*) researchgate.net
C=O Stretch175917551765
C=N Stretch164016421645
Aromatic C=C Stretch159916011605
C-O-C Stretch124212451250
Frequencies are for the 2-phenyl derivative and serve as a proxy for this compound.

The strong agreement between the calculated and observed frequencies, especially after scaling, validates the accuracy of the computational model and allows for a confident assignment of the spectral bands. researchgate.netorientjchem.org

Conformational Analysis and Energy Barriers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and the energy differences and barriers between them. For largely planar and rigid fused-ring systems like 4H-3,1-benzoxazin-4-one, the conformational flexibility is limited compared to acyclic molecules. The primary focus of conformational analysis for such compounds often shifts to the orientation of substituents attached to the main ring system.

For derivatives of 4H-3,1-benzoxazin-4-one, a key conformational parameter is the rotational barrier of the substituent at the 2-position. In the case of 2-phenyl-4H-3,1-benzoxazin-4-one, the dihedral angle between the plane of the phenyl ring and the plane of the benzoxazinone moiety is of interest. X-ray crystallography studies have determined this angle, revealing the preferred conformation in the solid state.

Table 3: Conformational Data for 2-Phenyl-4H-3,1-benzoxazin-4-one

ParameterValueMethod
Phenyl-Benzoxazinone Dihedral Angle3.72 (4)°X-ray Crystallography
Data is for the 2-phenyl derivative, indicating a nearly co-planar arrangement in the solid state. molfunction.com

Applications and Therapeutic Potential of 2 Methyl 4h 3,1 Benzoxazin 4 One Derivatives

Drug Discovery and Development

The benzoxazinone (B8607429) core is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. This makes 2-Methyl-4H-3,1-benzoxazin-4-one and its analogs valuable starting points for creating new drugs. nih.govresearchgate.net

Lead Compound Identification and Optimization

This compound is a key precursor for generating libraries of quinazolinone derivatives, a class of compounds with a wide range of pharmacological activities. researchgate.netuomosul.edu.iq The initial synthesis typically involves the thermal cyclization of anthranilic acid with acetic anhydride (B1165640) to produce the benzoxazinone ring. researchgate.netchemicalbook.com This core structure is then modified to create new molecules with enhanced therapeutic properties.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, research on 2-aryl-4H-3,1-benzoxazin-4-ones as potential anticancer agents revealed that specific substitutions significantly influence cytotoxicity. One study identified a nitrobenzoxazin-4-one derivative that not only showed good cytotoxicity against P388 leukemia cells but also altered the cell cycle distribution. nih.gov Similarly, in the development of α-chymotrypsin inhibitors, SAR studies of benzoxazinone derivatives indicated that the position and nature of substituents on the phenyl ring dictate the inhibitory potential. nih.gov These studies guide chemists in optimizing the lead compound to achieve desired biological activity.

Development of New Therapeutic Agents

Derivatives of the this compound scaffold have been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial uses. nih.govuomosul.edu.iq

Anticancer Activity: Eugenol-derived benzoxazine (B1645224) compounds have demonstrated in vivo anticancer activity in mice with fibrosarcoma, reducing both cancer incidence and tumor weight. nih.gov One derivative, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govoup.comoxazine (B8389632), showed the strongest activity. nih.gov Other studies have focused on creating quinazolinone derivatives from the benzoxazinone precursor that exhibit cytotoxic effects against various cancer cell lines. uomosul.edu.iqnih.gov

Anti-inflammatory and Neuroprotective Effects: Recognizing the role of inflammation in neurodegenerative diseases, researchers have modified the 2H-1,4-benzoxazin-3(4H)-one structure with 1,2,3-triazole moieties. nih.gov Several of these new derivatives showed promising anti-inflammatory activity in microglial cells by downregulating inflammatory enzymes and reducing oxidative stress, suggesting their potential for treating conditions like Alzheimer's disease. nih.gov

Antimicrobial and Antifungal Properties: The benzoxazinone ring is a precursor for quinazolinones, which are known to inhibit various plant and human pathogens. eg.net For example, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, derived from the benzoxazinone scaffold, was found to be a potent antibacterial and antifungal agent. researchgate.net The core compound itself, 2-methyl-3,1-(4H)-benzoxazin-4-one, has been formulated into wettable powders to test its efficacy against pathogenic fungi like Rhizoctonia solani. eg.net

Table 1: Therapeutic Activities of Selected this compound Derivatives

Derivative Class Specific Compound Example Therapeutic Activity Research Finding
Quinazolinones 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one Antibacterial, Antifungal Showed the highest activity against Staphylococcus aureus (MIC 1.95 µg/mL) and Candida albicans (MIC 3.90 µg/mL). researchgate.net
Eugenol-derived Benzoxazines 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo(e)(1,3)oxazine Anticancer (in vivo) Exhibited the strongest activity in reducing tumor weight in mice with fibrosarcoma. nih.gov
Triazole-modified Benzoxazinones Compound e20 (specific structure in source) Anti-inflammatory Significantly reduced LPS-induced ROS production and alleviated microglial inflammation. nih.gov
2-Aryl-benzoxazin-4-ones A specific nitrobenzoxazin-4-one Anticancer (in vitro) Showed good cytotoxicity (ID50 = 8.9 µM) in P388 cells and inhibited porcine pancreatic elastase. nih.gov

Pharmaceutical Applications

Use as Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound is a highly valuable intermediate in organic synthesis due to its reactive nature. researchgate.netmyuchem.com The benzoxazinone ring contains two sites susceptible to nucleophilic attack, allowing it to be readily converted into other complex heterocyclic systems. researchgate.netmdpi.com

Its most prominent use is as a starting material for the synthesis of quinazolinone and quinazoline (B50416) derivatives. researchgate.netuomosul.edu.iqrsc.org This is a critical pathway, as the quinazolinone skeleton is found in numerous approved drugs. The synthesis typically involves reacting this compound with various amines or hydrazine (B178648) hydrate (B1144303). researchgate.net For example, condensation with hydrazine hydrate yields 3-amino-2-methylquinazolin-4(3H)-one, a versatile building block for a wide array of other therapeutic agents. researchgate.net It is also an intermediate in the preparation of anthranilic diamide (B1670390) analogues that possess insecticidal properties. chemicalbook.com

The synthesis of the intermediate itself is straightforward, commonly achieved by refluxing anthranilic acid with an excess of acetic anhydride. chemicalbook.comchemicalbook.com

Agrochemical Applications

The biological activity of benzoxazinone derivatives extends to agriculture, where they are utilized for crop protection. chemimpex.com Certain chlorinated derivatives, such as 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, are employed as potent and selective herbicides. chemimpex.com These compounds effectively manage weed growth while minimizing harm to the desired crops, contributing to enhanced agricultural productivity. chemimpex.com

Furthermore, 2-methyl-3,1-(4H)-benzoxazin-4-one has been formulated and evaluated for its direct antifungal activity against significant plant pathogens, including Rhizoctonia solani and Sclerotium rolfsii, which cause diseases in major crops like potatoes. eg.net Derivatives of this scaffold are also inhibitory to a range of other fungal plant pathogens such as Fusarium and Helminthosporium species. eg.net

Role in Plant Defense Mechanisms (Natural Occurrence)

This compound belongs to a broader class of naturally occurring plant secondary metabolites known as benzoxazinoids. oup.comnih.gov These compounds are a key part of the chemical defense system in many important grass species (Poaceae family), including maize, wheat, and rye. nih.govwur.nl

Benzoxazinoids are stored in plant cells as inactive glucosides. nih.govnih.gov When a plant's tissue is damaged by an insect herbivore or a pathogen, β-glucosidase enzymes cleave the sugar molecule, releasing the unstable and toxic aglycone (the benzoxazinoid core). nih.govnih.gov These activated compounds exhibit a wide spectrum of defensive activities, including being antifeedant, insecticidal, and antimicrobial. oup.comnih.gov

For example, in maize, the benzoxazinoid DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) has been shown to provide resistance against aphids and fungal pathogens. nih.gov Beyond acting as a direct toxin, DIMBOA also functions as a signaling molecule, inducing other plant defense responses like the formation of callose to reinforce cell walls against fungal penetration. nih.govoup.com The presence and concentration of these compounds can decline as the plant ages but can be induced locally in response to attack. oup.comnih.gov

Table 2: Naturally Occurring Benzoxazinoids and Their Defensive Roles

Compound Plant Source (Example) Defensive Role
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) Maize (Zea mays) Resistance against aphids (Rhopalosiphum padi), penetration resistance against fungi (Setosphaeria turtica), defense signaling (callose induction). nih.gov
HDMBOA (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one) Maize (Zea mays) More effective than DIMBOA in reducing survival rates of certain aphids. nih.gov
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) Rye, Wild Barley Main defensive end-product in these species. oup.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The synthesis of the 1,3-benzoxazin-4-one core is a well-established area of research, yet the quest for more efficient, versatile, and scalable methods is ongoing. nih.gov Traditionally, 2-Methyl-4H-3,1-benzoxazin-4-one is prepared by the cyclization of anthranilic acid with acetic anhydride (B1165640). uomosul.edu.iqchemicalbook.com However, modern synthetic chemistry is pushing the boundaries beyond these classic methods.

Future explorations are likely to focus on:

Transition-Metal Catalysis: Developing novel transition-metal-catalyzed reactions, such as palladium-catalyzed aerobic oxidative coupling of anthranilic acid with isocyanides, offers an atom-economical approach with water as the only byproduct. mdpi.com Another promising direction is the copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids, which proceeds under mild conditions to furnish 2-substituted benzoxazinones. nih.gov

Cascade Reactions: Designing one-pot cascade sequences, like the iodine-catalyzed oxidative condensation of anthranilic acid and aldehydes, provides an economically attractive and transition-metal-free route to 2-arylbenzoxazin-4-ones. nih.govmdpi.com

C-H Activation: Further investigation into intramolecular C-H activation strategies presents a modern and efficient way to construct the benzoxazinone (B8607429) ring system. nih.govmdpi.com

These advanced methodologies aim to improve yields, reduce reaction steps, and increase the diversity of accessible derivatives starting from readily available precursors. nih.govmdpi.com

Design and Synthesis of More Potent and Selective Derivatives

This compound is a crucial precursor for a wide array of heterocyclic compounds, most notably quinazolinones, which are known for their extensive pharmacological profiles. uomosul.edu.iqresearchgate.netchristuniversity.in A significant challenge lies in the rational design and synthesis of new derivatives with enhanced potency and selectivity for specific biological targets.

Key areas for future research include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substituents on the benzoxazinone ring influence biological activity. For example, studies on 7-nitro-2-aryl-4H-benzo[d] mdpi.commdpi.comoxazin-4-ones revealed that substitutions with electron-donating groups like -OH and -OCH3 enhanced cytotoxic activity against HeLa cancer cells. nih.gov Similarly, in the context of topoisomerase I inhibition, the presence of a hydroxyl group at the R2 position was found to be important for catalytic inhibition, while a methyl group at the R1 position enhanced the poisonous effect. nih.gov

Bioisosteric Replacement: The replacement of the oxygen atom in the benzoxazinone ring with sulfur to create 1,4-benzothiazinones has shown promise, with some sulfur analogs exhibiting higher phytotoxicity than their oxygen counterparts. mdpi.com Further exploration of bioisosteric modifications could lead to compounds with novel activity profiles.

Hybrid Molecules: Designing hybrid molecules that combine the benzoxazinone core with other pharmacologically active moieties is a promising strategy. For instance, condensing 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with different anilines leads to new derivatives with potential biological activities. christuniversity.in

The goal is to move beyond serendipitous discovery towards the rational design of molecules tailored for specific targets like human leukocyte elastase, topoisomerases, or various cancer cell lines. nih.govnih.govacs.org

In-depth Mechanistic Studies of Biological Activities

While numerous benzoxazinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties, the precise molecular mechanisms often remain poorly understood. researchgate.netnih.goveg.net

Future research must prioritize:

Target Identification and Validation: Identifying the specific cellular targets through which benzoxazinone derivatives exert their effects is crucial. For example, they have been identified as inhibitors of serine proteases, where the active site serine attacks the lactone carbon, leading to enzyme acylation. eg.net Other identified targets include human DNA topoisomerase I and potentially Methionyl-tRNA Synthetase (MRS). nih.govubaya.ac.id

Elucidation of Action: In-depth studies are required to clarify the mode of action. For instance, research on topoisomerase I inhibitors distinguished between catalytic inhibitors and poisons, which stabilize the enzyme-DNA covalent complex. nih.gov Understanding these nuances is critical for developing effective drugs.

Pathway Analysis: Investigating the downstream signaling pathways affected by these compounds will provide a more complete picture of their biological impact. The pro-apoptotic evaluation of certain benzoxazinones in cancer cell lines is a step in this direction. nih.gov

A deeper mechanistic understanding will not only validate the therapeutic potential of these compounds but also guide the design of next-generation derivatives with improved efficacy and reduced off-target effects.

Clinical Translation Potential

The ultimate goal of developing new bioactive compounds is their successful translation into clinical use. Despite the promising in vitro activities of many benzoxazinone derivatives, the path to clinical application is fraught with challenges. researchgate.netnih.gov

Key hurdles and future directions include:

Pharmacokinetic Properties: A major challenge is the inherent instability of the benzoxazinone ring. Many derivatives are sensitive to hydrolysis and can rapidly convert to their parent drug or other products in aqueous environments, with half-lives of less than 50 minutes at physiological pH for some compounds. researchgate.netnih.gov This instability can affect bioavailability and in vivo efficacy. Future work should focus on designing derivatives with improved stability without compromising biological activity.

Prodrug Strategies: The inherent reactivity of the benzoxazinone ring can be leveraged in prodrug design. The development of 1,2-dihydro-3,1-benzoxazin-4-one derivatives as potential prodrugs that are rapidly hydrolyzed to release the active drug under physiological conditions is an area of active investigation. nih.gov

Preclinical and Clinical Trials: Promising candidates must undergo rigorous preclinical evaluation for efficacy and toxicity in animal models. The limited number of topoisomerase I inhibitors currently on the market highlights the clinical need for novel structures like benzoxazinones. nih.gov Successfully navigating this stage is essential for initiating human clinical trials.

Addressing the challenges of stability and demonstrating in vivo efficacy are the most critical steps toward realizing the clinical potential of this class of compounds.

Sustainable and Eco-friendly Synthesis Strategies

The principles of "green chemistry" are increasingly influencing the field of organic synthesis, aiming to develop processes that are more environmentally benign. researchgate.net The synthesis of this compound and its derivatives is an area where such strategies can have a significant impact.

Future research should focus on:

Alternative Energy Sources: The use of microwave irradiation and ultrasound conditions has been shown to accelerate reactions, improve yields, and reduce the need for volatile organic solvents in the synthesis of benzoxazinones and their downstream products like quinazolinones. nih.govmdpi.comresearchgate.net

Green Solvents and Catalysts: A key direction is the replacement of hazardous solvents and catalysts with more sustainable alternatives. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, are biodegradable, non-toxic, and have been successfully used for the synthesis of 1,4-benzoxazin-3-ones. researchgate.netarkat-usa.org Transition-metal-free reaction conditions, such as iodine-catalyzed processes using oxone as an oxidant, also represent a greener approach. nih.govmdpi.com

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, such as certain cascade and coupling reactions, are highly desirable for minimizing waste. mdpi.com

The continued development and adoption of these eco-friendly strategies will be essential for the sustainable production of this compound and its derivatives on both a laboratory and industrial scale. mdpi.com

Q & A

Q. What advanced strategies are used to modify this compound for targeted drug delivery?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or amide prodrug moieties at C-4 to enhance bioavailability. Hydrolyze in vivo via esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and reduce off-target effects. Characterize drug release via Franz diffusion cells .
  • Click Chemistry : Attach PEG or targeting ligands (e.g., folate) via CuAAC reactions for tissue-specific delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.